Camptothecin Camptothecin Camptothecin is an alkaloid isolated from the Chinese tree Camptotheca acuminata, with antineoplastic activity. During the S phase of the cell cycle, camptothecin selectively stabilizes topoisomerase I-DNA covalent complexes, thereby inhibiting religation of topoisomerase I-mediated single-strand DNA breaks and producing potentially lethal double-strand DNA breaks when encountered by the DNA replication machinery. (NCI)
Camptothecin is a pyranoindolizinoquinoline that is pyrano[3',4':6,7]indolizino[1,2-b]quinoline which is substituted by oxo groups at positions 3 and 14, and by an ethyl group and a hydroxy group at position 4 (the S enantiomer). It has a role as an EC 5.99.1.2 (DNA topoisomerase) inhibitor, an antineoplastic agent, a genotoxin and a plant metabolite. It is a pyranoindolizinoquinoline, a tertiary alcohol, a delta-lactone and a quinoline alkaloid.
Camptothecin is an alkaloid isolated from the stem wood of the Chinese tree, Camptotheca acuminata. This compound selectively inhibits the nuclear enzyme DNA topoisomerase, type I. Several semisynthetic analogs of camptothecin have demonstrated antitumor activity.
Brand Name: Vulcanchem
CAS No.: 251316-95-7
VCID: VC21543279
InChI: InChI=1S/C32H39N3O10/c36-28(37)27(34-30(39)42-18-26-24-12-4-2-10-22(24)23-11-3-5-13-25(23)26)14-6-9-17-33-29(38)43-19-31(35(40)41)20-44-32(45-21-31)15-7-1-8-16-32/h2-5,10-13,26-27H,1,6-9,14-21H2,(H,33,38)(H,34,39)(H,36,37)/t27-/m0/s1
SMILES: CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O
Molecular Formula: C32H39N3O10
Molecular Weight: 625.7 g/mol

Camptothecin

CAS No.: 251316-95-7

VCID: VC21543279

Molecular Formula: C32H39N3O10

Molecular Weight: 625.7 g/mol

* For research use only. Not for human or veterinary use.

Camptothecin - 251316-95-7

Description

Camptothecin is a naturally occurring alkaloid compound isolated from the bark and stem of Camptotheca acuminata, a tree native to China. It was first discovered in 1966 by M. E. Wall and M. C. Wani during a systematic screening of natural products for anticancer drugs . Camptothecin is known for its potent antitumor activity, particularly against leukemia and various solid tumors, by inhibiting the nuclear enzyme DNA topoisomerase I .

Clinical Use and Derivatives

Despite its anticancer activity, camptothecin's clinical use is limited due to its low solubility and adverse effects, such as bone marrow suppression and gastrointestinal toxicity . To overcome these limitations, several derivatives have been developed, including topotecan, irinotecan, belotecan, and trastuzumab deruxtecan, which are used in cancer chemotherapy .

Biosynthesis

The biosynthesis of camptothecin involves the production of strictosidine through a condensation reaction between tryptamine from the shikimate pathway and secologanin from either the mevalonate or non-mevalonate pathway. Strictosidine undergoes intermolecular cyclization to produce strictosamide, which is then converted to camptothecin through a series of oxidation reactions .

Recent Advances in Camptothecin Formulations

Recent research has focused on improving the solubility and bioavailability of camptothecin through nano-formulations. These formulations have shown promising anticancer activity in vitro and in vivo by enhancing drug delivery and reducing systemic toxicity .

Adverse Effects and Toxicity

Camptothecin's adverse effects include bone marrow suppression, gastrointestinal toxicity, hemorrhagic cystitis, hair loss, diarrhea, nausea, and vomiting . The acute oral toxicity in mice is reported to be 50.1 mg/kg .

Data Table: Key Features of Camptothecin

FeatureDescription
SourceCamptotheca acuminata
StructurePentacyclic ring system
MechanismInhibits DNA topoisomerase I
Clinical UseLimited due to solubility and toxicity issues
DerivativesTopotecan, Irinotecan, Belotecan, Trastuzumab deruxtecan
ToxicityBone marrow suppression, gastrointestinal toxicity, etc.
Acute Oral Toxicity50.1 mg/kg in mice
CAS No. 251316-95-7
Product Name Camptothecin
Molecular Formula C32H39N3O10
Molecular Weight 625.7 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methoxycarbonylamino]hexanoic acid
Standard InChI InChI=1S/C32H39N3O10/c36-28(37)27(34-30(39)42-18-26-24-12-4-2-10-22(24)23-11-3-5-13-25(23)26)14-6-9-17-33-29(38)43-19-31(35(40)41)20-44-32(45-21-31)15-7-1-8-16-32/h2-5,10-13,26-27H,1,6-9,14-21H2,(H,33,38)(H,34,39)(H,36,37)/t27-/m0/s1
Standard InChIKey PPJJNRMPWUVGHL-MHZLTWQESA-N
Isomeric SMILES C1CCC2(CC1)OCC(CO2)(COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-]
SMILES CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O
Canonical SMILES C1CCC2(CC1)OCC(CO2)(COC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-]
Melting Point 275-277 °C
Synonyms camptothecin;Camptothecine;(S)-(+)-Camptothecin;7689-03-4;(+)-Camptothecine;d-Camptothecin;20(S)-Camptothecine;(+)-Camptothecin;21,22-Secocamptothecin-21-oicacidlactone;Campathecin;(S)-Camptothecin;20(S)-Camptothecin;Camptothecine(8CI);Camptothecine(S,+);NSC94600;CHEMBL65;UNII-XT3Z54Z28A;MLS000766223;XT3Z54Z28A;CHEBI:27656;VSJKWCGYPAHWDS-FQEVSTJZSA-N;Camptothecin,Camptothecaacuminata;NSC-94600;(4S)-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione;Camptothecinderivative
Reference Array
Reaper et al. Selective killing of ATM or p53 deficient cancer cells through inhibition of ATR. Nature Chemical Biology, doi: 10.1038/nchembio.573, published online 11 April 2011 http://www.nature.com/naturechemicalbiology
Huo et al. Mechanochemical bond scission for the activation of drugs. Nature Chemistry, doi: 10.1038/s41557-020-00624-8, published online 29 January 2021
PubChem Compound 95565908
Last Modified Jul 19 2023

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